Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate
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Overview
Description
Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a complex organic compound that belongs to the class of benzoylamino benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazine ring.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.
Formation of the Final Compound: The final step involves the esterification of the intermediate product with ethyl benzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzoylamino benzoates.
Scientific Research Applications
Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate: Unique due to its specific combination of piperidine, pyrazine, and benzoyl groups.
Ethyl 3-{[4-(3-morpholin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate: Similar structure but with a morpholine ring instead of a piperidine ring.
Ethyl 3-{[4-(3-piperidin-1-ylpyridin-2-yl)benzoyl]amino}benzoate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both piperidine and pyrazine rings, along with the benzoyl group, makes it a versatile compound for various applications.
Properties
CAS No. |
1251695-41-6 |
---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31) |
InChI Key |
SFFCITISJJIWHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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